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Cat. No.: B7783320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the BLT1 knockout (KO)

mouse model in preclinical research. The targeted disruption of the leukotriene B4 receptor 1

(BLT1) gene allows for in-depth investigation into the roles of the LTB4/BLT1 signaling axis in a

multitude of physiological and pathological processes, particularly those involving inflammation

and immune responses.

Introduction to the BLT1 Knockout Mouse Model
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a

crucial role in inflammation. It exerts its effects primarily through the high-affinity G protein-

coupled receptor, BLT1.[1] BLT1 is predominantly expressed on the surface of leukocytes,

including neutrophils, eosinophils, monocytes/macrophages, mast cells, and activated T

lymphocytes.[2] The LTB4/BLT1 signaling pathway is a key driver of leukocyte chemotaxis,

recruitment, and activation at sites of inflammation.[3]

The BLT1 KO mouse model was developed to elucidate the specific functions of this receptor in

various disease contexts. These mice have a targeted disruption of the Ltb4r1 gene, rendering

them unresponsive to LTB4 signaling through BLT1.[2][4] This model has proven invaluable for

studying the involvement of BLT1 in inflammatory diseases, autoimmune disorders, cancer, and

host defense.
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Several strategies have been employed to generate BLT1 KO mice. One common method

involves replacing a significant portion of the Ltb4r1 coding region with a neomycin resistance

cassette via homologous recombination in embryonic stem (ES) cells.[2][3] Another approach

created a double knockout of both BLT1 and the low-affinity LTB4 receptor, BLT2, by replacing

a 6 Kb genomic region encompassing both genes with an EGFP sequence and a neo cassette.

[2] BLT1 KO mice have been generated on various genetic backgrounds, including C57BL/6

and BALB/c, through extensive backcrossing.[5][6]

Applications in Disease Models
The BLT1 KO mouse model has been instrumental in defining the role of the LTB4/BLT1 axis in

a range of diseases.

Inflammatory and Autoimmune Diseases: BLT1 deficiency confers protection in models of

collagen-induced arthritis, demonstrating a critical role for this receptor in disease

development.[4] In experimental autoimmune encephalomyelitis (EAE), a model for multiple

sclerosis, BLT1 KO mice show attenuated disease severity. The model is also used to study

mucous membrane pemphigoid, where BLT1 is essential for neutrophil recruitment and

lesion formation.[7][8]

Spinal Cord Injury (SCI): Following SCI, BLT1 KO mice exhibit reduced leukocyte infiltration,

suppressed inflammatory cytokine and chemokine expression, decreased apoptotic neural

cell death, and improved functional recovery.[6]

Asthma and Allergic Inflammation: The LTB4/BLT1 pathway is crucial for allergen-induced

airway hyperresponsiveness and inflammation.[9] Studies using BLT1 KO mice have

highlighted the importance of this pathway in T cell recruitment and cytokine production in

the lungs.[1][10]

Cancer Immunology: The absence of the LTB4/BLT1 axis can enhance anti-tumor immunity.

In a leukemia model, BLT1-deficient mice demonstrated robust anti-tumor responses and

long-lasting immunological memory.[5]

Infectious Diseases: The LTB4/BLT1 pathway is critical for host defense against certain

pathogens. For instance, it is required for a resistant phenotype in histoplasmosis.[11]

Conversely, in a model of bacterial peritonitis, BLT1 deficiency led to improved survival
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despite higher bacterial loads at remote sites, suggesting a role in modulating the

inflammatory response.[12]

Metabolic Diseases: While the LTB4/BLT1 axis has been implicated in metabolic disorders,

some studies using BLT1 KO mice have shown no significant lean phenotype or protection

from diet-induced obesity.[13] However, pharmacological inhibition of BLT1 in a mouse

model of MASH (metabolic dysfunction-associated steatohepatitis) led to reduced plasma

lipids and liver steatosis.[14]

Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing the BLT1 KO

mouse model.

Table 1: Phenotypic Characterization of BLT1 KO Mice in a Spinal Cord Injury Model
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Parameter
Wild-Type (WT)
Mice

BLT1 KO Mice P-value Reference

Neutrophil

Infiltration

(cells/mm²)

296.9 ± 13.0 211.8 ± 14.0 < 0.05 [6]

TUNEL-positive

Apoptotic Cells

(/mm²)

490.9 ± 89.1 297.5 ± 38.3 < 0.05 [6]

IL-6 mRNA

Expression

(relative to naive)

~1200 ~600 < 0.05 [6]

IL-1β mRNA

Expression

(relative to naive)

~150 ~50 < 0.05 [6]

TNFα mRNA

Expression

(relative to naive)

~40 ~20 < 0.05 [6]

CXCL1 mRNA

Expression

(relative to naive)

~350 ~150 < 0.05 [6]

CXCL2 mRNA

Expression

(relative to naive)

~400 ~150 < 0.05 [6]

Table 2: Immunological Parameters in a Tumor Rejection Model
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Parameter
Wild-Type (WT)
Mice

BLT1 KO Mice P-value Reference

Tumor-free mice

after WGM cell

challenge

0/8 8/8 < 0.001 [5]

Tumor-free mice

after second

WEHI3B

challenge

0/8 7/8 < 0.001 [5]

IFN-γ production

by CD8+ T cells

(pg/mL)

~100 ~300 < 0.01 [5]

Experimental Protocols
Protocol 1: Induction and Assessment of Collagen-
Induced Arthritis (CIA)
This protocol describes the induction of arthritis in BLT1 KO and wild-type control mice to

assess the role of BLT1 in disease pathogenesis.

Materials:

Bovine type II collagen (CII)

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

Syringes and needles

BLT1 KO mice and wild-type littermates (C57BL/6 background)[4]

Procedure:

Immunization:
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Emulsify bovine type II collagen in Complete Freund's Adjuvant at a final concentration of

2 mg/mL.

On day 0, inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

Booster Immunization:

On day 21, prepare an emulsion of bovine type II collagen in Incomplete Freund's

Adjuvant (2 mg/mL).

Administer a booster injection of 100 µL of this emulsion intradermally at the base of the

tail.

Arthritis Assessment:

Beginning on day 21, visually score the mice for signs of arthritis every other day for up to

8 weeks.

Use a scoring system where each paw is graded on a scale of 0-4 (0=no swelling,

1=swelling of one digit, 2=swelling of multiple digits, 3=swelling of the entire paw,

4=severe swelling and ankylosis). The maximum score per mouse is 16.

Histological Analysis:

At the end of the experiment, euthanize the mice and collect the hind paws.

Fix the paws in 10% buffered formalin, decalcify, and embed in paraffin.

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation,

pannus formation, and bone erosion.[4]

Protocol 2: Flow Cytometric Analysis of Leukocyte
Infiltration in Spinal Cord Injury
This protocol details the method for quantifying immune cell populations in the injured spinal

cord of BLT1 KO and wild-type mice.

Materials:
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BLT1 KO mice and wild-type littermates[6]

Surgical instruments for laminectomy

Perfusion buffer (e.g., PBS)

Enzyme digestion cocktail (e.g., collagenase/dispase)

Percoll or other density gradient medium

FACS buffer (PBS with 2% FBS)

Fluorochrome-conjugated antibodies against leukocyte markers (e.g., CD45, CD11b, Ly6G)

Flow cytometer

Procedure:

Induction of Spinal Cord Injury:

Anesthetize the mouse and perform a laminectomy at the desired spinal level (e.g., T9).

Induce a contusion injury using a standardized impactor device.

Tissue Harvesting and Cell Isolation:

At a specific time point post-injury (e.g., 12 hours), perfuse the mice transcardially with

cold PBS.[6]

Dissect the injured segment of the spinal cord.

Mechanically dissociate the tissue and incubate with an enzyme digestion cocktail to

create a single-cell suspension.

Isolate leukocytes from the cell suspension using a Percoll density gradient.

Antibody Staining:

Wash the isolated cells with FACS buffer.
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Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against markers

for neutrophils (e.g., CD45high, CD11b+, Ly6G+) and monocytes/macrophages (e.g.,

CD45high, CD11b+, Ly6G-).

Flow Cytometry:

Acquire the stained cells on a flow cytometer.

Analyze the data to quantify the percentage and absolute number of different leukocyte

populations in the injured spinal cord.[6]

Signaling Pathways and Experimental Workflows
BLT1 Signaling Pathway
The binding of LTB4 to BLT1 initiates a cascade of intracellular signaling events that are crucial

for its pro-inflammatory functions.
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Caption: Simplified BLT1 signaling cascade leading to key inflammatory responses.

Experimental Workflow for Phenotyping BLT1 KO Mice
A typical workflow for characterizing the phenotype of BLT1 KO mice in a disease model

involves several key stages.
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Caption: General experimental workflow for investigating the BLT1 KO mouse model.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7783320?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7783320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

